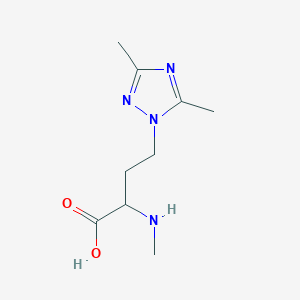

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid

Description

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at positions 3 and 3. This compound falls under the category of 5-membered heterocycles, a class of molecules widely studied for applications in medicinal chemistry, agrochemicals, and materials science . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica (2025), though structural analogs remain accessible .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-4-8(10-3)9(14)15/h8,10H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

UYULDGGSRVHFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC(C(=O)O)NC |

Origin of Product |

United States |

Biological Activity

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C8H13N3O2

- Molecular Weight : 183.21 g/mol

- CAS Number : 7343-34-2

1. Antioxidant Activity

Research has indicated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain triazole derivatives can effectively scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. A study highlighted that 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) derivatives demonstrated potent activity against various strains of bacteria and fungi, indicating their potential use in treating infections .

3. Anticancer Properties

The anticancer activity of triazole derivatives has been extensively studied. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

The biological activities of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes involved in crucial metabolic pathways in pathogens and cancer cells.

- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can bind to specific proteins involved in cell signaling and proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antioxidant capacity using DPPH assay; showed significant scavenging activity (IC50 = 0.397 μM). |

| Study B | Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; demonstrated MIC values indicating strong antimicrobial action. |

| Study C | Assessed anticancer effects on HT29 colon cancer cells; reported an IC50 value lower than doxorubicin, highlighting its potential as an anticancer agent. |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanoic acid, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings

The hydrochloride derivative (2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride) demonstrates improved aqueous solubility, a critical factor in drug formulation .

Substituent Effects on Functionality The 3,5-dimethyl substitution on the triazole ring stabilizes the molecule against metabolic degradation compared to non-methylated analogs (e.g., 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde) . The methylamino group in the target compound may act as a hydrogen-bond donor, distinguishing it from cyclopropylamino-substituted analogs (e.g., 2-(Cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid), which exhibit altered receptor interactions .

Commercial and Research Status

- The discontinuation of the target compound limits direct experimental data, but its structural analogs remain under active investigation. For example, 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is being explored in agrochemical research due to its herbicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.